N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide
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Overview
Description
N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide is a complex organic compound with a unique structure that includes a naphthopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide typically involves the reaction of appropriately substituted 2-naphthols with propargyl alcohols under acid-catalyzed conditions . The reaction proceeds through a series of steps, including cyclization and esterification, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photochromic materials and dyes
Mechanism of Action
The mechanism of action of N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3H-naphtho[2,1-b]pyran-2-carboxylate: Similar structure but with an ethyl ester group instead of an amide group.
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid ethyl ester: Another related compound with a different substitution pattern.
Uniqueness
N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64468-26-4 |
---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-ethyl-3-oxobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C16H13NO3/c1-2-17-15(18)13-9-12-11-6-4-3-5-10(11)7-8-14(12)20-16(13)19/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
SZDWUULSHSIWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Origin of Product |
United States |
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